(3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol
Description
(3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol is a synthetic organic compound that belongs to the class of sulfonylpyrrolidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors and pharmaceutical intermediates.
Properties
IUPAC Name |
(3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3S/c1-10-8(2-4-9-10)15(13,14)11-5-3-7(12)6-11/h2,4,7,12H,3,5-6H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICATBKTAOXUAL-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)S(=O)(=O)N2CCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)S(=O)(=O)N2CC[C@@H](C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as triethylamine.
Pyrrolidine Ring Formation: The final step involves the formation of the pyrrolidine ring through a cyclization reaction, often using a suitable amine and a cyclizing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring could lead to the formation of pyrazole N-oxides, while reduction of the sulfonyl group could lead to the formation of sulfides or thiols.
Scientific Research Applications
Chemistry
In chemistry, (3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology
In biology, this compound can be used as a tool to study enzyme inhibition and protein-ligand interactions. Its sulfonyl group can form strong interactions with enzyme active sites, making it a potent inhibitor of various enzymes.
Medicine
In medicine, this compound can be used as a lead compound for the development of new drugs. Its ability to inhibit specific enzymes makes it a potential candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used as an intermediate in the production of various chemicals and materials. Its unique structure makes it a valuable building block for the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The pyrazole ring can also interact with various receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidine: Similar structure but lacks the hydroxyl group.
(3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-2-ol: Similar structure but with the hydroxyl group at a different position.
(3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
The uniqueness of (3S)-1-(2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-ol lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the sulfonyl and hydroxyl groups allows for strong interactions with various molecular targets, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
